Lansoprazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHNNLFOKEZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023200 | |
| Record name | Lansoprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lansoprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>55.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water. | |
| Record name | SID855954 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Lansoprazole | |
| Source | DrugBank | |
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| Record name | LANSOPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to brownish-white crystalline powder | |
CAS No. |
103577-45-3, 138530-94-6 | |
| Record name | Lansoprazole | |
| Source | CAS Common Chemistry | |
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| Record name | Lansoprazole [USAN:USP:INN:BAN] | |
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| Record name | Lansoprazole | |
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| Record name | dexlansoprazole | |
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| Record name | lansoprazole | |
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| Record name | Lansoprazole | |
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| Record name | 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | LANSOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | LANSOPRAZOLE | |
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| Record name | Lansoprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |
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Melting Point |
178-182 °C, 178 to 182 °C (decomposes), MP: approx 166 °C with decomposition. Stable when exposed to light for up to two months. The compound degrades in aqueous solution, the rate of degradation increasing with decreasing pH. At 25 °C the half-lives are approx 0.5 and 18 hrs at pH 5.0 and pH 7.0, respectively., 178 - 182 °C | |
| Record name | Lansoprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00448 | |
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| Record name | LANSOPRAZOLE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lansoprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Action of Lansoprazole
Elucidation of Proton Pump Inhibition
The cornerstone of lansoprazole's action lies in its precise targeting of the H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.
This compound (B1674482) exerts its inhibitory effect by covalently binding to specific sites on the gastric H+/K+-ATPase enzyme. This interaction leads to the irreversible inactivation of the pump, thereby blocking the secretion of hydrochloric acid into the gastric lumen.
Interaction with Gastric H+/K+-ATPase
Covalent Binding to Cysteine Residues (e.g., Cys813, Cys321)
The precise molecular interaction involves the formation of a covalent disulfide bond between this compound's activated metabolite and specific cysteine residues located on the α-subunit of the gastric H+/K+-ATPase. This compound has been shown to bind to cysteine residues at positions 813 and 321 of this enzyme drugbank.comwikipedia.orgnih.gov. This covalent linkage is critical for the prolonged inhibition of acid secretion, as the enzyme remains inactivated until new proton pump molecules are synthesized by the parietal cells patsnap.comdrugs.comjnmjournal.orgwikipedia.org. Other proton pump inhibitors also bind to cysteine residues, but the specific sites can vary, influencing their precise inhibitory profiles wikipedia.orgnih.gov.
| Proton Pump Inhibitor | Primary Cysteine Residues Targeted |
| This compound | Cys813, Cys321 |
| Omeprazole (B731) | Cys813, Cys892 |
| Rabeprazole (B1678785) | Cys813, Cys321, Cys892 |
| Pantoprazole (B1678409) | Cys813, Cys822 |
| Tenatoprazole | Cys813, Cys822 |
This compound functions as a prodrug, meaning it requires metabolic activation to become pharmacologically active drugbank.compatsnap.comjnmjournal.orgwikipedia.orgjscimedcentral.comnih.govresearchgate.netacs.orgresearchgate.net. This activation process is dependent on the highly acidic environment found within the secretory canaliculi of gastric parietal cells nih.govpatsnap.comdrugs.comjnmjournal.orgjscimedcentral.comacs.orgresearchgate.netjapsonline.com. Upon reaching these acidic compartments, this compound undergoes a series of protonation steps, transforming it into a reactive sulfenamide (B3320178) or sulfenic acid intermediate nih.govpatsnap.comjnmjournal.orgjscimedcentral.comnih.govresearchgate.netacs.orgresearchgate.netjapsonline.com. It is this activated form that then covalently binds to the H+/K+-ATPase nih.govpatsnap.comjnmjournal.orgjscimedcentral.comacs.orgresearchgate.net. The requirement for acidic activation ensures that this compound primarily targets the acid-secreting cells of the stomach, minimizing off-target effects.
The pharmacokinetic properties of this compound facilitate its selective accumulation within the acidic secretory canaliculi of activated parietal cells nih.govdrugs.comjnmjournal.orgjscimedcentral.comacs.orgresearchgate.netjapsonline.com. As a weak base, this compound readily diffuses into these highly acidic intracellular spaces, where its concentration increases significantly nih.govjnmjournal.orgjapsonline.com. This targeted accumulation ensures that the drug's activation and subsequent covalent binding to the H+/K+-ATPase occur predominantly at the site of acid production lgmpharma.comhres.catakeda.com. The active metabolites responsible for inhibiting the ATPase are formed within the canaliculus and are not detected in the systemic circulation, underscoring the drug's specific action on the gastric acid secretion machinery lgmpharma.comhres.catakeda.com.
Beyond Acid Suppression: Investigating Ancillary Pharmacological Effects
While its primary mechanism involves acid suppression, this compound has demonstrated a range of effects that extend beyond its antisecretory activity, notably its anti-inflammatory properties.
This compound has been shown to possess anti-inflammatory effects that are independent of its ability to reduce gastric acid secretion researchgate.netnih.govspandidos-publications.comresearchgate.netnih.govresearchgate.net. These effects are mediated through various cellular and molecular pathways, impacting key inflammatory markers and processes.
In experimental models of inflammation, such as indomethacin-induced enteritis in rats, this compound has been observed to reduce intestinal mucosal damage spandidos-publications.com. This protective effect is associated with a significant decrease in markers of inflammation, including thiobarbituric acid-reactive substances (TBARS), myeloperoxidase (MPO) activity, and the levels of cytokine-induced neutrophil chemoattractant-1 (CINC-1) spandidos-publications.comthieme-connect.com. Furthermore, in models of inflammatory bowel disease (IBD) in rats, this compound administration led to a reduction in disease activity, colon inflammation, and histopathological alterations, accompanied by decreased MPO and superoxide (B77818) dismutase (SOD) levels and a restoration of nitric oxide (NO) levels thieme-connect.com.
This compound's anti-inflammatory actions are also linked to the induction of heme oxygenase-1 (HO-1), an enzyme known for its cytoprotective and anti-inflammatory properties researchgate.netnih.govnih.govnih.gov. The induction of HO-1 by this compound involves the activation of the transcription factor Nrf2 and the oxidation of its negative regulator, Keap1 researchgate.netnih.gov. This pathway contributes to an improved antioxidant status by reducing reactive oxygen species (ROS) formation and increasing ferritin protein levels nih.gov. Studies have also indicated that this compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β in immune cells stimulated by lipopolysaccharide (LPS) and Helicobacter pylori researchgate.net.
| Biomarker/Molecule Involved in Anti-inflammatory Action | Effect of this compound | Associated Pathways/Mechanisms |
| Myeloperoxidase (MPO) | Decreased | Reduction in neutrophil infiltration |
| Superoxide Dismutase (SOD) | Decreased | Improved antioxidant status |
| Nitric Oxide (NO) | Restored | Modulation of inflammatory response |
| Cytokine-induced Neutrophil Chemoattractant-1 (CINC-1) | Decreased | Reduced neutrophil recruitment |
| Interleukin-6 (IL-6) | Decreased | Inhibition of pro-inflammatory cytokine production |
| Interleukin-8 (IL-8) | Decreased | Inhibition of pro-inflammatory cytokine production |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased | Inhibition of pro-inflammatory cytokine production |
| Interleukin-1 beta (IL-1β) | Decreased | Inhibition of pro-inflammatory cytokine production |
| Reactive Oxygen Species (ROS) | Decreased | Antioxidant effects via HO-1 induction |
| Heme Oxygenase-1 (HO-1) | Increased/Induced | Cytoprotective and anti-inflammatory effects, Nrf2/Keap1 pathway |
| Ferritin | Increased | Antioxidant effects |
Compound Name List:
this compound
Omeprazole
Rabeprazole
Pantoprazole
Tenatoprazole
Histamine (B1213489) (H2)-receptor antagonists
Helicobacter pylori (H. pylori)
Indomethacin
Cytokine-induced Neutrophil Chemoattractant-1 (CINC-1)
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-1 beta (IL-1β)
Reactive Oxygen Species (ROS)
Heme Oxygenase-1 (HO-1)
Ferritin
Nuclear factor-κB (NF-κB)
Nrf2 (NF-E2-related factor 2)
Keap1 (Kelch-like ECH-associating protein 1)
Myeloperoxidase (MPO)
Superoxide Dismutase (SOD)
Nitric Oxide (NO)
Lipopolysaccharide (LPS)
Pharmacokinetic and Pharmacodynamic Research of Lansoprazole
Absorption and Bioavailability Studies
The oral bioavailability of lansoprazole (B1674482) is reported to be between 80% and 90%. drugbank.com Peak plasma concentrations are typically reached approximately 1.7 hours after oral administration. drugbank.com
The presence of food has a significant impact on the absorption of this compound. drugbank.comnih.gov Co-administration with a meal can lead to a substantial reduction in both the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve, AUC) by 50-70%. drugbank.com Studies have shown that food not only decreases the bioavailability of this compound by about 27% but also significantly delays the time it takes to reach peak plasma concentration. nih.govsemanticscholar.org For instance, in one study, the time to peak was significantly later with food, and the magnitude of the peak concentration was considerably decreased from 1151 +/- 344 ng/ml in a fasting state to 600 +/- 330 ng/ml when taken with food. nih.govsemanticscholar.org Potential mechanisms for this interaction include the binding of this compound to food, delayed gastric emptying, and increased breakdown of the enteric coating of the capsule due to higher gastric acidity after a meal. nih.gov Therefore, to ensure optimal absorption, it is recommended that this compound be administered in a fasting state. nih.govsemanticscholar.org
| Parameter | Fasting State | With Food | Percentage Reduction |
|---|---|---|---|
| Cmax (ng/mL) | 1151 ± 344 | 600 ± 330 | ~48% |
| AUC | Reduced by 50-70% | 50-70% | |
| Bioavailability | Reduced by ~27% | ~27% |
Different formulations of this compound have been developed to accommodate various patient needs. Studies have been conducted to compare the bioequivalence of these formulations, such as the oral capsules and a simplified suspension. In a study comparing a 30 mg this compound suspension (in 8.4% sodium bicarbonate) to the intact 30 mg capsule, the two formulations were found to be bioequivalent. nih.gov Although the suspension resulted in a significantly shorter time to maximum concentration (tmax) and a higher mean maximum plasma concentration (Cmax) compared to the capsule (879 ng/mL vs. 810 ng/mL), the 90% confidence intervals for both Cmax and AUC were within the acceptable range for bioequivalence. nih.gov Another study found no significant differences in pharmacokinetic parameters when the contents of a this compound capsule were mixed with applesauce compared to swallowing the capsule whole. medscape.com These findings indicate that alternative formulations like suspensions can be effective therapeutic options for patients who have difficulty swallowing capsules. nih.gov
| Parameter | Intact Capsule | Suspension |
|---|---|---|
| Mean Cmax (ng/mL) | 810 | 879 |
| Mean AUC (ng.hr/mL) | 2229 | 1825 |
| Mean 24-hour Intragastric pH | 3.52 | 3.75 |
Distribution Profile and Protein Binding
Following absorption, this compound is distributed throughout the body. The apparent volume of distribution is approximately 0.4 L/kg, suggesting that the drug is primarily distributed in the extracellular fluid. drugbank.comnih.govfda.gov this compound is highly bound to plasma proteins, with a binding rate of 97%. drugbank.comnih.govfda.gov This protein binding remains constant over a concentration range of 0.05 to 5.0 µg/mL. nih.govfda.gov In patients with severe renal impairment, plasma protein binding may be slightly decreased by 1.0% to 1.5%. fda.gov
Biotransformation and Metabolism
This compound undergoes extensive metabolism, primarily in the liver, before it is eliminated from the body. drugbank.compatsnap.com
The biotransformation of this compound is predominantly carried out by the cytochrome P450 enzyme system in the liver. drugbank.compatsnap.comclinpgx.org The main isoenzymes involved in its metabolism are CYP3A4 and CYP2C19. drugbank.compatsnap.comclinpgx.orgmedscape.com CYP2C19 is primarily responsible for the conversion of this compound to 5-hydroxythis compound, while CYP3A4 metabolizes it to this compound sulfone. clinpgx.orgmedscape.com There are stereoselective differences in the metabolism, with CYP3A4 showing a preference for the (-)-lansoprazole enantiomer in the sulfoxidation pathway, and CYP2C19 preferentially metabolizing the (+)-lansoprazole enantiomer through hydroxylation. nih.gov The R-enantiomer of this compound tends to be metabolized more by CYP3A4 to the sulfone form, whereas the S-enantiomer is preferentially metabolized by CYP2C19. clinpgx.org
The primary metabolites of this compound that have been identified are 5-hydroxy this compound and a sulfone derivative of this compound. drugbank.comnih.gov These major metabolites are considered inactive. nih.gov this compound is metabolized by CYP2C19 to form 5-hydroxythis compound and by CYP3A4 to form this compound sulfone. clinpgx.orgmedscape.com The sulfone metabolite can be further metabolized by CYP2C19 to 5-hydroxythis compound, which can also be formed from the initial 5-hydroxythis compound metabolite by the action of CYP3A4. clinpgx.org Another metabolite, 5-hydroxy this compound sulfide, has also been identified. nih.gov
| Parent Compound | Metabolizing Enzyme | Major Metabolite |
|---|---|---|
| This compound | CYP2C19 | 5-hydroxy this compound |
| CYP3A4 | This compound sulfone |
Elimination and Excretion Pathways
This compound undergoes extensive metabolism, primarily in the liver, before its elimination from the body. The process is mediated predominantly by the cytochrome P450 (CYP) enzyme system. Specifically, CYP2C19 is the main enzyme responsible for the formation of the 5-hydroxy this compound metabolite, while CYP3A4 is involved in converting this compound to its sulfone and sulfide derivatives clinpgx.orgnih.govnih.govtandfonline.com. These two metabolites, 5-hydroxy this compound and this compound sulfone, are the major forms found in plasma tandfonline.comdrugbank.com. Research into the stereoselective properties of this metabolism has shown that CYP3A4-mediated sulfoxidation is more active toward the (-)-lansoprazole enantiomer, whereas CYP2C19-catalyzed hydroxylation preferentially metabolizes the (+)-lansoprazole enantiomer nih.gov.
Following metabolism, the byproducts of this compound are cleared from the body through both renal and fecal routes. After a single oral dose, approximately one-third of the administered drug is excreted in the urine, with the remaining two-thirds recovered in the feces, indicating significant biliary excretion of the metabolites fda.govfda.gov. Urinary excretion consists of conjugated and unconjugated hydroxylated metabolites, with reports indicating that this accounts for 14% to 23% of a dose nih.govdrugbank.com. Virtually no unchanged this compound is found in the urine nih.govfda.gov. The plasma elimination half-life of this compound is relatively short, generally under two hours nih.govdrugbank.comfda.gov.
Pharmacodynamic Effects on Gastric Acid Secretion
The acid-suppressing effect of this compound is dose-dependent. Studies have demonstrated that increasing doses lead to a greater and more sustained elevation of intragastric pH. Research has shown that single-dose pharmacokinetics of this compound appear to be linear over a range of 15 mg to 60 mg nih.gov.
In a study involving healthy male subjects, various oral regimens of this compound administered for five consecutive days resulted in different levels of acid suppression. The mean 24-hour intragastric pH increased with higher and more frequent dosing schedules nih.gov. For instance, a regimen of 30 mg three times a day (t.d.s.) resulted in a higher mean pH than 30 mg once daily (o.d.) nih.gov. Similarly, 60 mg twice daily (b.d.) and three times a day (t.d.s.) produced significantly greater acid suppression compared to 30 mg or 60 mg once daily nih.gov.
| This compound Regimen (5 days) | Mean 24-h Intragastric pH |
| 30 mg o.d. | 4.13 - 4.47 |
| 15 mg b.d. | 4.57 |
| 60 mg o.d. | 4.45 |
| 30 mg b.d. | 5.07 |
| 60 mg t.d.s. | 5.13 |
| 60 mg b.d. | 5.19 |
| 30 mg t.d.s. | 5.63 |
| Data sourced from a study on healthy adult male subjects nih.gov. |
The duration of this compound's acid-inhibitory effect is notably longer than what its short plasma half-life of approximately 1.5 hours would suggest wikipedia.org. While the drug is cleared from the plasma relatively quickly, its acid-suppressing effect can last for more than 24 hours drugbank.comfda.govnih.gov. This prolonged action is because this compound, once converted to its active form in the acidic environment of the parietal cells, binds covalently to the H+/K+-ATPase (proton pump) drugbank.com. This irreversible binding inactivates the pump, and acid secretion can only resume after new proton pumps are synthesized by the body researchgate.net.
Following the cessation of this compound treatment, gastric acid secretory activity typically returns to baseline levels within 2 to 4 days researchgate.net. Studies have shown this return to normal occurs without a significant overshoot or rebound in acid production researchgate.net.
The inhibition of gastric acid secretion by this compound leads to a compensatory increase in serum gastrin levels medcentral.comnih.govscilit.comnih.gov. This is a physiological response to the reduced acidity in the stomach, which normally provides negative feedback for gastrin release. Studies have shown that during treatment, fasting serum gastrin concentrations can increase by 50-130% from baseline values, although they often remain within the normal range nih.govmedcentral.com.
This elevation in serum gastrin is reversible. Following the discontinuation of this compound, serum gastrin levels typically return to pre-treatment values within one to two weeks nih.govmedcentral.com. In one study, after 14 days of treatment, the half-life for the return of serum gastrin to baseline was 19 hours researchgate.net. While the potential for rebound acid hypersecretion after discontinuing proton pump inhibitors has been a topic of investigation, some studies on this compound have not observed a clinically significant rebound effect researchgate.netresearchgate.net.
Clinical Efficacy Research of Lansoprazole in Gastrointestinal Disorders
Research on Peptic Ulcer Diseases
NSAID-Associated Ulcer Prevention and Treatment
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for pain and inflammation management, but they are also a common cause of gastrointestinal mucosal damage, including peptic ulcers. Lansoprazole (B1674482) has demonstrated significant efficacy in both treating existing NSAID-induced ulcers and preventing their recurrence.
Multiple controlled trials have established the therapeutic value of proton pump inhibitors (PPIs) in treating NSAID-induced peptic ulcers. In a double-blind, multicenter study comparing this compound with ranitidine (B14927) for NSAID-associated gastric ulcers, this compound achieved significantly higher healing rates. At eight weeks, 69% of patients treated with 15 mg of this compound and 73% treated with 30 mg of this compound experienced ulcer healing, compared to 53% in the ranitidine group (p<0.05) helicojournal.orgjwatch.orgkarger.com. Further research comparing this compound (15 mg or 30 mg daily) to placebo for the prevention of NSAID-associated ulcers indicated that both doses of this compound were significantly more effective than placebo. After 12 weeks, ulcer-free rates were 80% for 15 mg this compound and 82% for 30 mg this compound, compared to 51% for placebo in per-protocol analyses karger.comjwatch.orggutnliver.orgnih.gov. This compound was also found to be superior to gefarnate (B1671420) in preventing the recurrence of gastric or duodenal ulcers in patients requiring long-term NSAID therapy, with a cumulative ulcer incidence of 12.7% at 361 days for this compound versus 36.9% for gefarnate (P < 0.0001) nih.gov. In studies investigating the mechanisms of protection, this compound has been shown to prevent NSAID-induced gastric damage in animal models by reducing mucosal oxidative injury and inhibiting acid secretion researchgate.net.
Table 1: Efficacy of this compound in NSAID-Associated Gastric Ulcer Healing
| Treatment Group | Ulcer Healing Rate (8 weeks) | Comparator Group Healing Rate (8 weeks) | p-value (vs. Comparator) | Source |
| This compound (15 mg) | 69% | Ranitidine: 53% | < 0.05 | helicojournal.orgjwatch.orgkarger.com |
| This compound (30 mg) | 73% | Ranitidine: 53% | < 0.05 | helicojournal.orgjwatch.orgkarger.com |
Table 2: Efficacy of this compound in Preventing NSAID-Associated Ulcer Recurrence (12 Weeks)
| Treatment Group | Ulcer-Free Rate (12 weeks) | Comparator Group Rate (12 weeks) | p-value (vs. Placebo) | Source |
| This compound (15 mg) | 80% | Placebo: 51% | < 0.001 | karger.comjwatch.orggutnliver.orgnih.gov |
| This compound (30 mg) | 82% | Placebo: 51% | < 0.001 | karger.comjwatch.orggutnliver.orgnih.gov |
| Misoprostol (200 µg qid) | 93% | Placebo: 51% | < 0.001 | karger.comjwatch.orggutnliver.orgnih.gov |
Research on Helicobacter pylori Eradication Regimens
This compound is a key component in various combination therapies aimed at eradicating Helicobacter pylori (H. pylori), a bacterium strongly associated with peptic ulcer disease and gastric inflammation. Its role extends beyond acid suppression, as it also exhibits direct antimicrobial activity and synergistic effects with antibiotics.
This compound-based triple therapies, typically combining this compound with two antibiotics such as amoxicillin (B794) and clarithromycin (B1669154) or metronidazole, have demonstrated considerable success in H. pylori eradication. Studies have reported eradication rates for these regimens ranging from 71% to 94% drugbank.com. This compound exhibits a cytotoxic action against H. pylori, with minimum inhibitory concentrations (MICs) reported between 2.56-5.25 µg/ml nih.gov. Furthermore, this compound has been shown to inhibit bacterial urease activity and enhance the efficacy of antibiotics, suggesting a synergistic effect nih.govoup.com. Research also indicates that this compound may have a direct inhibitory effect on bacterial replication, contributing to its eradication potential nih.gov.
Efficacy in Triple and Dual Therapy Combinations
The efficacy of this compound in H. pylori eradication is well-documented across various combination regimens.
Triple Therapy: In studies comparing this compound-based triple therapies, eradication rates have varied. A comparison between this compound and omeprazole (B731) triple therapies showed per-protocol eradication rates of 79% for this compound versus 72% for omeprazole (P=0.189), and intention-to-treat (ITT) rates of 72% versus 62% (P=0.043) researchgate.net. Another study reported ITT eradication rates of 73.9% for this compound-based triple therapy and 69.4% for esomeprazole-based triple therapy (P=0.4982) wjgnet.com. A 5-day this compound-based triple therapy regimen demonstrated a high cure rate of 91% (95% CI: 85-98%) nih.gov. In elderly patients, 7-day this compound-based triple therapies achieved ITT eradication rates ranging from 80% to 86% and per-protocol (PP) rates from 87% to 91.5%, depending on the antibiotic combination nih.gov. A 14-day this compound-based triple therapy regimen achieved H. pylori eradication rates of 75.6% (ITT) and 88.4% (PP) helicojournal.org.
Dual Therapy: this compound has also been evaluated in dual therapy regimens. A study comparing a 2-week dual therapy of this compound and amoxicillin (three times daily) with a standard triple therapy found similar per-protocol eradication rates: 78.4% for dual therapy versus 82.8% for triple therapy (P=0.573) nih.gov.
Table 3: Efficacy of this compound-Based Regimens in H. pylori Eradication
| Regimen | Duration | Eradication Rate (ITT) | Eradication Rate (PP) | Notes | Source |
| This compound + Amoxicillin + Clarithromycin | 10 days | 74.5% | 80.4% | researchgate.net | |
| This compound + Amoxicillin + Clarithromycin | 14 days | 75.6% | 88.4% | Compared to Tegoprazan-based TT | helicojournal.org |
| This compound + Amoxicillin + Clarithromycin | 7 days | 69.4% | 76.9% | Compared to Esomeprazole-based TT | wjgnet.com |
| This compound + Metronidazole + Clarithromycin | 5 days | 91% | 98% (ulcer healing) | High cure and ulcer healing rates | nih.gov |
| This compound + Amoxicillin + Clarithromycin | 7 days | 86% | 91.5% | Elderly patients, Group A | nih.gov |
| This compound + Amoxicillin + Metronidazole | 7 days | 80% | 87% | Elderly patients, Group B | nih.gov |
| This compound + Clarithromycin + Metronidazole | 7 days | 82% | 89.1% | Elderly patients, Group C | nih.gov |
| This compound + Amoxicillin | 2 weeks | N/A | 78.4% | Dual therapy, compared to triple therapy | nih.gov |
| This compound + Amoxicillin + Clarithromycin | 14 days | 62.2% | 69.6% | Compared to Pantoprazole-based TT | turkjgastroenterol.org |
| This compound + Amoxicillin + Clarithromycin | 14 days | 82% | N/A | Higher than other regimens in Latin America | wjgnet.com |
Mechanisms of Antimicrobial Activity Against H. pylori
This compound's effectiveness against H. pylori is attributed to multiple mechanisms, including its direct antimicrobial action, inhibition of bacterial urease, and synergistic effects with antibiotics.
This compound exhibits a direct cytotoxic effect on H. pylori, inhibiting its growth and disrupting its morphology nih.govoup.comcapes.gov.br. Research indicates that this compound is more potent than omeprazole in terms of growth inhibition and morphological disruption nih.govresearchgate.net. Beyond direct killing, this compound interferes with key bacterial enzymes and processes.
Research on Hypersecretory Conditions (e.g., Zollinger-Ellison Syndrome)
This compound is indicated for the treatment of hypersecretory conditions, such as Zollinger-Ellison syndrome, where the stomach produces excessive amounts of acid pharmgkb.org. Its potent and sustained inhibition of gastric acid secretion makes it an effective therapeutic agent for these disorders. In clinical trials, this compound has demonstrated superior efficacy compared to placebo or histamine (B1213489) (H2)-receptor antagonists in managing conditions like reflux esophagitis and in promoting the healing of gastric and duodenal ulcers pharmgkb.org. It also provides faster symptom relief in patients with peptic ulcer disease compared to omeprazole pharmgkb.org.
Emerging Therapeutic Applications Research (e.g., Aspiration Pneumonia Prophylaxis, Stress Ulcers)
While this compound is primarily recognized for its efficacy in treating peptic ulcers and eradicating H. pylori, research into its broader gastroprotective capabilities continues. Studies have explored the protective mechanisms of this compound against gastric injury induced by NSAIDs, highlighting its ability to reduce mucosal oxidative damage and inhibit acid secretion researchgate.net. These general gastroprotective properties suggest potential utility in managing conditions where gastric acid suppression is beneficial, such as the prophylaxis of stress ulcers in critically ill patients. However, specific clinical research focusing on this compound's efficacy in preventing aspiration pneumonia or as a primary agent for stress ulcer prophylaxis was not prominently detailed in the reviewed search results. Further dedicated studies would be required to establish its role in these specific emerging applications.
Compound List:
this compound
Omeprazole
Amoxicillin
Clarithromycin
Metronidazole
Gefarnate
Misoprostol
Levofloxacin
Tinidazole
Furazolidone
Tegoprazan
Comparative Efficacy and Effectiveness Research
Comparison with Other Proton Pump Inhibitors
Omeprazole (B731)
Omeprazole was the first PPI to be introduced, and as such, it is a frequent benchmark for comparison. Research comparing lansoprazole (B1674482) and omeprazole has explored outcomes in gastroesophageal reflux disease (GERD), peptic ulcer disease, and Helicobacter pylori eradication.
Research Findings: A systematic literature review of nine studies concluded that there is no significant difference in the clinical effectiveness of omeprazole and this compound for relieving symptoms of GERD, such as heartburn and regurgitation. jmrionline.com Similarly, a meta-analysis of 41 studies, which included six direct comparisons of this compound 30 mg and omeprazole 20 mg for GERD, found no difference in efficacy. aafp.org However, with respect to gastric acid control, the systematic review found evidence of omeprazole's superiority. jmrionline.com Five out of six studies focusing on intragastric pH showed that omeprazole controlled gastric pH more effectively and for a longer duration than this compound. jmrionline.com
In the context of H. pylori eradication, the comparative efficacy is less clear-cut. One study comparing triple therapy regimens (a PPI with amoxicillin (B794) and tinidazole) found that omeprazole, this compound, and rabeprazole (B1678785) were safe and equally effective in eradicating H. pylori. bibliomed.org Conversely, a randomized trial in an Iranian population found that a 10-day triple therapy with omeprazole or esomeprazole (B1671258) led to significantly higher eradication rates (91.9% and 91.8%, respectively) compared to the this compound-based regimen (80.4%). brieflands.com Another meta-analysis suggested that this compound had superior effectiveness for symptom relief in GERD compared to omeprazole. e-century.us
Table 1: this compound vs. Omeprazole Efficacy Data
| Indication | Finding | Supporting Studies | Citation |
|---|---|---|---|
| GERD Symptom Relief | No significant difference in relieving heartburn and regurgitation. | Systematic Review, Meta-analysis | jmrionline.comaafp.org |
| Intragastric pH Control | Omeprazole demonstrated superior control over intragastric pH. | Systematic Review | jmrionline.com |
| H. pylori Eradication | Results are conflicting; some studies show equal efficacy, while another shows higher rates with omeprazole. | Comparative Study, Randomized Trial | bibliomed.orgbrieflands.com |
Rabeprazole
Rabeprazole is another widely used PPI, and its efficacy has been compared to this compound in various clinical settings.
Research Findings: In the treatment of peptic ulcer patients, a study comparing triple therapies for H. pylori eradication found that while all three PPIs (rabeprazole, this compound, omeprazole) were effective, the rabeprazole group experienced earlier symptomatic relief and a more rapid, though not statistically significant, eradication rate of H. pylori. bibliomed.org For instance, after two weeks of treatment, 73% of patients in the rabeprazole group were relieved of epigastric pain, compared to 65% in the this compound group. bibliomed.org The H. pylori eradication rate as measured by a negative urea (B33335) breath test was highest in the rabeprazole group. bibliomed.org
Pharmacodynamic studies comparing the effects on 24-hour intragastric pH have also been conducted. These studies are crucial as the ability to suppress acid is linked to healing peptic ulcers and erosive esophagitis. medscape.commedscape.com While PPIs share a mechanism of action, they can differ in their speed of onset and degree of acid suppression. medscape.com
Table 2: this compound vs. Rabeprazole Efficacy Data
| Indication / Metric | Finding | Supporting Studies | Citation |
|---|---|---|---|
| H. pylori Eradication | Rabeprazole showed a trend towards more rapid eradication, though not statistically significant. | Comparative Study | bibliomed.org |
| Symptom Relief (Peptic Ulcer) | Rabeprazole provided earlier relief of epigastric pain compared to this compound. | Comparative Study | bibliomed.org |
| Intragastric pH Control | PPIs differ in speed and degree of acid suppression, which is key to their healing capacity. | Pharmacodynamic Study | medscape.commedscape.com |
Pantoprazole (B1678409)
Pantoprazole is another common PPI used for similar indications as this compound.
Research Findings: Comparative studies have generally found similar efficacy between this compound and pantoprazole for treating acid-related diseases. consensus.appwithpower.com In patients with grade II-III reflux esophagitis, both drugs were shown to be equally effective in symptom relief and endoscopic healing, with no significant differences in healing rates at 4 and 8 weeks. consensus.app A 2009 meta-analysis also reported no significant differences among various PPIs, including this compound and pantoprazole, for healing erosive esophagitis at eight weeks. withpower.com
However, some differences in pharmacodynamics have been noted. Studies monitoring 24-hour intragastric pH have suggested that this compound is more potent in increasing intragastric pH levels compared to pantoprazole after both single and repeated doses. consensus.appconsensus.app For eradicating H. pylori as part of a triple-drug regimen, a pilot study found no significant difference in eradication rates between the two PPIs. consensus.app
Table 3: this compound vs. Pantoprazole Efficacy Data
| Indication / Metric | Finding | Supporting Studies | Citation |
|---|---|---|---|
| GERD / Reflux Esophagitis | Both drugs show similar efficacy in healing and symptom relief. | Comparative Studies, Meta-analysis | withpower.comconsensus.app |
| Intragastric pH Control | This compound was shown to be more potent in increasing intragastric pH. | Pharmacodynamic Studies | consensus.appconsensus.app |
| H. pylori Eradication | No significant difference found in a pilot study. | Pilot Study | consensus.app |
Esomeprazole
Esomeprazole, the S-isomer of omeprazole, is considered a second-generation PPI and has been compared with first-generation PPIs like this compound.
Research Findings: In the treatment of reflux esophagitis, esomeprazole has demonstrated an advantage in symptom relief. A comparative study found that the mean heartburn score in patients treated with esomeprazole decreased more rapidly than in those receiving this compound, omeprazole, or pantoprazole. nih.gov Complete resolution of heartburn over a 5-day period was also significantly more rapid in the esomeprazole group compared to the this compound group. nih.gov
For H. pylori eradication, results have varied depending on the population and specific regimen. A study in Japan, where clarithromycin (B1669154) resistance is high, conducted a randomized, open-label, non-inferiority trial. It found that a 7-day triple therapy with esomeprazole was non-inferior to a regimen with this compound, with per-protocol eradication rates of 76.9% for esomeprazole and 79.8% for this compound. researchgate.netnih.gov In contrast, a study in an Iranian population reported a 10-day triple therapy with esomeprazole resulted in a significantly higher eradication rate (91.8%) than the this compound-based therapy (80.4%). brieflands.com
Table 4: this compound vs. Esomeprazole Efficacy Data
| Indication | Finding | Supporting Studies | Citation |
|---|---|---|---|
| Symptom Relief (Reflux Esophagitis) | Esomeprazole provided more rapid relief and resolution of heartburn. | Comparative Study | nih.gov |
| H. pylori Eradication | Esomeprazole was non-inferior to this compound in a Japanese study. | Randomized, Non-inferiority Trial | researchgate.netnih.gov |
| Esomeprazole showed significantly higher eradication rates in an Iranian study. | Randomized Trial | brieflands.com |
Dexthis compound (B1670344)
Dexthis compound is the R-enantiomer of this compound and features a unique dual delayed-release formulation designed to prolong the plasma concentration and therapeutic effect. mdpi.comnih.gov
Research Findings: This formulation provides two separate releases of the medication, which may offer advantages over the single-release mechanism of this compound, particularly for patients with nocturnal symptoms. nih.govdroracle.ai A systematic review and meta-analysis of ten randomized clinical trials confirmed the therapeutic effect of dexthis compound and its improvement in GERD symptoms compared to other PPIs. mdpi.com
Direct comparisons have shown dexthis compound to be highly effective. In one analysis, after 8 weeks of treatment for erosive esophagitis, 92.3–93.1% of patients receiving dexthis compound 60 mg had healed, compared to 86.1–91.5% of those receiving this compound 30 mg. nih.gov The superiority was more pronounced in patients with moderate to severe erosive esophagitis (grades C and D), where 88.9% of the dexthis compound group healed compared to 74.5% of the this compound group. nih.gov Other studies have also reported that dexthis compound achieved better positive results than this compound in patients with endoscopically confirmed GERD and erosive esophagitis. mdpi.com
Table 5: this compound vs. Dexthis compound Efficacy Data
| Indication | Finding | Supporting Studies | Citation |
|---|---|---|---|
| Erosive Esophagitis Healing (8 weeks) | Dexthis compound (60 mg) showed higher healing rates (92.3-93.1%) compared to this compound (30 mg) (86.1-91.5%). | Clinical Trial Analysis | nih.gov |
| In severe cases (Grades C/D), dexthis compound was significantly superior (88.9% vs. 74.5% healed). | Clinical Trial Analysis | nih.gov | |
| GERD Symptom Control | Dexthis compound demonstrated greater improvements in heartburn symptoms. | Systematic Review, Clinical Trials | mdpi.com |
Vonoprazan (B1684036) (Potassium-Competitive Acid Blocker)
Vonoprazan is a potassium-competitive acid blocker (P-CAB), a newer class of acid-suppressing medication that inhibits the proton pump through a different, reversible mechanism.
Research Findings: Comparative trials have demonstrated the potent efficacy of vonoprazan. A large, multicenter, double-blind randomized controlled trial found that vonoprazan was superior to this compound for both healing and maintenance of healing of erosive esophagitis. gi.org For the healing phase, 93% of patients on vonoprazan achieved healing at 8 weeks versus 85% on this compound. gi.orgyoutube.com This difference was particularly stark in patients with severe (LA Grade C/D) esophagitis, where healing rates were 92% for vonoprazan and 72% for this compound. gi.orgyoutube.com In the 24-week maintenance phase, vonoprazan also proved superior to this compound in preventing recurrence. gi.org
For H. pylori eradication, vonoprazan-based triple therapy has shown significantly higher efficacy than PPI-based therapies. In a study comparing first-line treatments, the eradication rate for the vonoprazan group was 87.9%, significantly higher than the rates for this compound (57.3%), esomeprazole, and rabeprazole groups. researchgate.net However, in the context of healing artificial gastric ulcers following endoscopic submucosal dissection, a prospective randomized study found no significant difference in the ulcer reduction rate or complete healing ratio between vonoprazan and this compound at 4 and 8 weeks. nih.gov
Table 6: this compound vs. Vonoprazan Efficacy Data
| Indication | Finding | Supporting Studies | Citation |
|---|---|---|---|
| Erosive Esophagitis Healing (8 weeks) | Vonoprazan was superior to this compound for overall healing (93% vs. 85%). | Randomized Controlled Trial | gi.orgyoutube.com |
| Vonoprazan was significantly superior in severe cases (Grades C/D) (92% vs. 72%). | Randomized Controlled Trial | gi.orgyoutube.com | |
| H. pylori Eradication (First-Line) | Vonoprazan-based therapy had a significantly higher eradication rate (87.9%) than this compound-based therapy (57.3%). | Comparative Study | researchgate.net |
| Healing of ESD-induced Ulcers | No significant difference in healing rates between vonoprazan and this compound. | Randomized Study | nih.gov |
Ulcer Healing Rate Comparison
Clinical trials have extensively compared the ulcer healing capabilities of this compound with other proton pump inhibitors.
Versus Omeprazole : A meta-analysis of nine randomized controlled trials found no statistically significant difference in duodenal ulcer healing rates between this compound and omeprazole. nih.gov
Versus Esomeprazole : In a large-scale study involving 5,241 patients with erosive esophagitis, esomeprazole demonstrated a slightly higher healing rate at 8 weeks (92.6%) compared to this compound (88.8%). researchgate.net Another study focusing on moderate to severe erosive esophagitis also found that esomeprazole healed the condition faster and in more patients by week 8, with healing rates of 82.4% for esomeprazole versus 77.5% for this compound. abidipharma.com
Versus Pantoprazole : Studies comparing this compound and pantoprazole for treating reflux esophagitis have found no significant differences in healing rates at 4 and 8 weeks, with both demonstrating high rates of symptom relief. bmj.com
Versus Rabeprazole : In a study on peptic ulcer patients, rabeprazole was associated with total ulcer healing at the end of 6 weeks, showing a faster healing process compared to both omeprazole and this compound. withpower.com After 2 weeks, the percentage reduction in ulcer size was 88% for this compound and 90% for rabeprazole. withpower.com
Ulcer Healing Rate Comparison: this compound vs. Other PPIs
| Comparator | Time Frame | This compound Healing Rate | Comparator Healing Rate | Finding |
|---|---|---|---|---|
| Omeprazole | - | Similar | Similar | No significant difference in duodenal ulcer healing rates. nih.gov |
| Esomeprazole | 8 Weeks | 88.8% | 92.6% | Esomeprazole showed a statistically significant higher healing rate in erosive esophagitis. researchgate.net |
| Esomeprazole (Moderate to Severe Erosive Esophagitis) | 8 Weeks | 77.5% | 82.4% | Esomeprazole demonstrated faster healing in more patients. abidipharma.com |
| Pantoprazole | 4 & 8 Weeks | Similar | Similar | No significant difference in reflux esophagitis healing rates. bmj.com |
| Rabeprazole | 6 Weeks | - | Total Healing | Rabeprazole group showed total ulcer healing compared to this compound group. withpower.com |
Bleeding and Perforation Control Comparison
Controlling gastrointestinal bleeding is a critical aspect of ulcer management. Research comparing this compound to H2-receptor antagonists has provided insights into its effectiveness.
In a double-blind, randomized trial involving 75 patients with a high risk of rebleeding from gastroduodenal ulcers, the rebleeding rate for patients treated with this compound was 21% (8 out of 38 patients). nih.gov This was compared to a 30% rebleeding rate in the ranitidine (B14927) group (11 out of 37 patients). nih.gov The study concluded that the difference in rebleeding rates between the two treatments was not statistically significant. nih.gov
A broader meta-analysis comparing proton pump inhibitors as a class against H2-receptor antagonists for upper gastrointestinal bleeding after successful endoscopic therapy found that PPIs significantly decreased the rate of recurrent bleeding. nih.gov Another meta-analysis concluded that PPIs were superior to H2RAs for the prevention of low-dose aspirin-associated gastrointestinal erosion, ulcers, and bleeding. plos.orgresearchgate.net
Rebleeding Rate Comparison: this compound vs. Ranitidine
| Treatment Group | Number of Patients | Number of Patients with Rebleeding | Rebleeding Rate |
|---|---|---|---|
| This compound | 38 | 8 | 21% nih.gov |
| Ranitidine | 37 | 11 | 30% nih.gov |
Comparison with H2-Receptor Antagonists (e.g., Ranitidine, Famotidine (B1672045), Cimetidine)
Proton pump inhibitors like this compound are generally considered more effective than H2-receptor antagonists for acid-related conditions due to their different mechanisms of action. withpower.comwww.nhs.uk
Versus Ranitidine : In a study on duodenal ulcers, this compound resulted in significantly greater ulcer healing than ranitidine after both two and four weeks. bmj.com After four weeks, the healing rate was 93% for this compound compared to 81% for ranitidine. bmj.com For acid-related dyspepsia, 69% of patients taking this compound were symptom-free after 4 weeks, compared to 44% of those on ranitidine. abidipharma.com
Versus Famotidine : A comparative study on gastric ulcers showed that this compound was more effective than famotidine. nih.gov After 4 weeks, the healing rate was 80% in the this compound group versus 40% in the famotidine group. nih.gov By 8 weeks, the healing rates were 100% and 72.7%, respectively. nih.gov For duodenal ulcers, this compound also showed a significantly higher healing rate at 2 weeks (54.0%) compared to famotidine (38.9%). nih.gov A meta-analysis confirmed that this compound is more effective than ranitidine or famotidine in healing duodenal ulcers at both 2 and 4 weeks. york.ac.uk
Ulcer Healing Rate: this compound vs. H2-Receptor Antagonists
| Comparator | Condition | Time Frame | This compound Healing Rate | Comparator Healing Rate |
|---|---|---|---|---|
| Ranitidine | Duodenal Ulcer | 4 Weeks | 93% bmj.com | 81% bmj.com |
| Famotidine | Gastric Ulcer | 8 Weeks | 100% nih.gov | 72.7% nih.gov |
| Famotidine | Duodenal Ulcer | 2 Weeks | 54.0% nih.gov | 38.9% nih.gov |
Symptom Relief Onset and Durability Comparisons
The speed and duration of symptom relief are crucial for patient quality of life.
Onset of Action : In a head-to-head comparison with omeprazole for erosive esophagitis, this compound demonstrated a faster onset of heartburn relief. abidipharma.com On the first day of treatment, 33% of patients taking this compound were heartburn-free compared to 25% of those taking omeprazole. abidipharma.comresearchgate.net Throughout the first week, the this compound group experienced a greater percentage of heartburn-free days and nights. abidipharma.com When compared to H2-receptor antagonists, PPIs like this compound generally provide more potent and longer-lasting inhibition of gastric acid. bmj.com In a study against ranitidine, this compound provided greater relief of nighttime pain during the first week of treatment for duodenal ulcers. bmj.com Another study showed that after 2 weeks, 55% of this compound patients were free of dyspepsia symptoms compared to 33% in the ranitidine group. abidipharma.com
Symptom Relief Comparison: Onset and Efficacy
| Comparison | Metric | This compound Group | Comparator Group | Finding |
|---|---|---|---|---|
| vs. Omeprazole | Heartburn-free on Day 1 | 33% abidipharma.comresearchgate.net | 25% abidipharma.comresearchgate.net | This compound showed a faster onset of heartburn relief. abidipharma.com |
| vs. Ranitidine | Symptom-free (Dyspepsia) at 2 Weeks | 55% abidipharma.com | 33% abidipharma.com | This compound provided significantly faster symptom relief. abidipharma.com |
| Long-term (up to 72 months) | Maintained Remission (Erosive Esophagitis) | 75% nih.gov | N/A | This compound is effective for long-term maintenance of remission. nih.gov |
| Long-term (up to 72 months) | No/Mild Heartburn at Study End | 94-95% nih.gov | N/A | This compound provides durable symptom control. nih.gov |
Special Populations Research Considerations for Lansoprazole
Pediatric Population Studies
Research in pediatric populations aims to establish the efficacy and safety of lansoprazole (B1674482) in children and to understand how their developing physiology affects drug metabolism and elimination.
Studies have demonstrated that this compound is effective and generally well-tolerated in children aged 1 to 17 years for the treatment of symptomatic gastroesophageal reflux disease (GERD) and healing of erosive esophagitis jscimedcentral.comresearchgate.nethres.cafrontiersin.orghres.caresearchgate.netmedcentral.comnih.gov. Clinical trials have shown significant improvements in GERD symptoms and healing rates in this age group jscimedcentral.comresearchgate.nethres.cafrontiersin.orghres.caresearchgate.netmedcentral.comnih.gov. For instance, in children aged 1 to 11 years, treatment with this compound led to significant increases in mean 24-hour intragastric pH and the percentage of time the intragastric pH was above 3 and 4 compared to baseline researchgate.netciplamed.com. In adolescents aged 12-17 years, similar efficacy was observed in relieving GERD symptoms and healing erosive esophagitis jscimedcentral.comhres.camedcentral.comdroracle.ai. One study comparing short-term (four weeks) versus long-term (eight weeks) use in children aged 8 to 18 years with reflux esophagitis found comparable recovery rates, suggesting that four-week treatment may be as effective as eight-week treatment researchgate.net.
The pharmacokinetic profile of this compound in children exhibits some differences compared to adults, primarily related to maturation of metabolic pathways. This compound is extensively metabolized in the liver by CYP2C19 and CYP3A4 jscimedcentral.comcalonmedical.comhpra.ie. In children aged 1 to 11 years, pharmacokinetic parameters such as Cmax, AUC, and half-life were generally comparable to those observed in healthy adult subjects when adjusted for body weight researchgate.netciplamed.com. However, some studies indicate that the apparent plasma clearance of orally administered this compound may be higher in young children and adolescents compared to adults fda.govacademicstrive.com. Elimination half-life in infants and young children is reported to be around 1.5 hours, and in some cases, less than 1 hour jscimedcentral.comcalonmedical.com. Studies have also shown that AUC values can be greater in certain pediatric groups, while total body clearance might be higher in others, suggesting age-related variations within the pediatric population calonmedical.com. For example, infants up to 10 weeks old have significantly higher exposure to this compound compared to older age groups fda.gov.
Table 1: this compound Pharmacokinetic Parameters in Pediatric Patients (Selected Data)
Note: Data is compiled from various studies and may represent mean values or ranges. Specific studies may report different values or parameters.
Geriatric Population Studies
Research in the geriatric population focuses on understanding how aging affects this compound's pharmacokinetics and efficacy.
Studies suggest that this compound is generally effective in elderly patients for treating conditions like GERD and peptic ulcers nih.govnih.gov. While efficacy rates for healing esophagitis were comparable to younger adults in some studies, elderly patients may be more sensitive to the effects of the medication mayoclinic.org. One study comparing this compound with other PPIs in elderly patients with esophagitis found that pantoprazole (B1678409) and rabeprazole (B1678785) were more effective than this compound in improving symptoms like heartburn, acid regurgitation, and epigastric pain nih.gov. However, this compound demonstrated comparable ulcer healing rates to famotidine (B1672045) in elderly patients with peptic ulcers nih.gov.
In elderly subjects, studies indicate that this compound clearance is decreased, leading to an increased elimination half-life, typically by 50% to 100% compared to younger adults hpra.iefda.govnih.gov. For instance, mean AUC values were significantly higher, and mean t1/2 values were longer (2.9 hours) in elderly subjects (mean age 83 years) compared to younger subjects (1.4 hours) nih.gov. Despite these changes, this compound does not appear to accumulate with once-daily dosing in the elderly, as the longest mean half-life observed was 2.9 hours hpra.iefda.gov. Peak plasma levels (Cmax) in the elderly were comparable to those in adult subjects hres.cahpra.iefda.gov.
Table 2: this compound Pharmacokinetic Comparison: Elderly vs. Younger Adults
| Parameter | Younger Adults (approx. <60 years) | Elderly Adults (approx. >60 years) |
| Clearance | Higher | ~40% Lower |
| Elimination Half-life | ~1.3-1.7 hours | ~1.9-2.9 hours (50-100% increased) |
| AUC | Lower | Higher |
| Cmax | Comparable | Comparable |
Note: Data compiled from studies comparing age groups. Specific values may vary between studies.
Patients with Renal Impairment
Table 3: this compound Pharmacokinetics in Renal Impairment
| Renal Function Status | Creatinine Clearance (CLCR) | AUC (Total) | AUC (Unbound) | Half-life (t1/2) | Cmax (Total) | Cmax (Unbound) |
| Healthy Subjects | Normal | Baseline | Baseline | Baseline | Baseline | Baseline |
| Mild Renal Impairment | 40-60 mL/min | Similar | Similar | Similar | Similar | Similar |
| Moderate to Severe Impairment | Decreased | Similar | Similar | Similar | Similar | Similar |
Patients with Hepatic Impairment
This compound undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4 pharmgkb.orgplos.orgdrugbank.comtandfonline.comnih.gov. Consequently, hepatic impairment can significantly alter the drug's pharmacokinetic profile, leading to increased exposure.
Pharmacokinetic Alterations in Hepatic Impairment:
Studies have demonstrated that liver disease affects this compound's absorption, distribution, metabolism, and excretion (ADME) properties. In patients with hepatic impairment, a decrease in hepatic clearance results in prolonged systemic exposure.
Hepatitis: In patients with hepatitis, the area under the plasma concentration-time curve (AUC) and the elimination half-life (t1/2) of this compound were observed to double compared to healthy volunteers, without significant changes in peak plasma concentration (Cmax) nih.gov.
Liver Cirrhosis: Patients with liver cirrhosis exhibit more pronounced pharmacokinetic changes. In compensated (CC) and uncompensated (UCC) cirrhosis, the time to reach peak plasma concentration (tmax) was prolonged, AUC was significantly increased (P < 0.001), and the elimination half-life (t1/2) was substantially prolonged (e.g., 6.1 hours in CC and 7.2 hours in UCC, compared to 1.4 hours in healthy subjects) nih.govcolab.ws. These alterations are attributed to a significant reduction in this compound's clearance nih.govcolab.ws.
General Hepatic Insufficiency: Across different grades of hepatic insufficiency, increased exposure to this compound has been noted. Specifically, exposure is approximately doubled in patients with mild hepatic impairment and increases further in those with moderate to severe hepatic impairment fda.gov.phhpra.ie. Despite these pharmacokinetic changes, severe hepatic failure has shown minimal impact on the accumulation of this compound after multiple dosing nih.gov.
Metabolite Profile Changes:
Hepatic impairment can also influence the formation of this compound's metabolites. In patients with liver disease, an increase in the sulphone metabolite and a decrease in the hydroxylated metabolite have been observed, reflecting altered metabolic pathways nih.gov.
Research Implications:
The altered pharmacokinetics in patients with hepatic impairment suggest that research protocols should consider potential variations in drug exposure. While some studies indicate that dose adjustments may not be necessary in severe liver dysfunction (with a recommended maximum daily dose of 30 mg) dexagroup.com, others suggest a potential need for dose reduction (e.g., 50% reduction for moderate to severe liver disease) and close patient monitoring fda.gov.ph. The impact of these pharmacokinetic changes on this compound's efficacy and the potential for drug accumulation with long-term use warrant further investigation in specific patient cohorts.
Table 1: this compound Pharmacokinetics in Hepatic Impairment
| Parameter | Healthy Volunteers | Hepatitis Patients | Compensated Cirrhosis (CC) | Uncompensated Cirrhosis (UCC) |
| t1/2 (hours) | 1.4 | 2.8 | 6.1 | 7.2 |
| AUC | Reference | Doubled | Increased (P < 0.001) | Increased (P < 0.001) |
| Cmax | Reference | Unchanged | Not specified | Not specified |
| Clearance | Reference | Decreased | Decreased | Decreased |
Note: Values are indicative based on reported findings. AUC is presented as relative change.
Pregnancy and Lactation Research
The use of this compound during pregnancy and lactation is a critical area for research due to the potential for maternal and fetal exposure.
Pregnancy:
Human data on the safety of this compound use during pregnancy are limited, leading to cautious recommendations.
General Recommendations: this compound is generally not recommended during pregnancy due to insufficient safety data www.nhs.ukhse.ie. Healthcare providers often suggest alternative treatments or non-pharmacological management strategies.
Animal Studies: Reproductive studies in animals have provided some insights. In rats and rabbits, high doses of this compound (up to 40 and 16 times the recommended human dose, respectively) did not reveal evidence of teratogenicity or impaired fertility drugs.comhres.cae-lactancia.org. However, maternal toxicity and increased fetal mortality were observed in rabbits at doses exceeding 10 mg/kg/day hres.ca.
FDA Classification: While some sources indicate an FDA Class C classification (animal studies show risk, human studies inadequate) e-lactancia.org, others suggest a Class B classification (animal studies show no risk, human studies inadequate) rug.nl, or that the FDA is phasing out these categories drugs.com. This highlights the ongoing uncertainty surrounding its classification.
Emerging Research: Preliminary research in animal models suggests this compound may play a role in preventing preterm birth by modulating gene expression related to inflammation ucsf.edustanford.edu. However, this requires further clinical validation.
Lactation:
Information regarding this compound's excretion into breast milk and its effects on nursing infants is scarce.
Excretion into Breast Milk: Specific data on this compound transfer into human breast milk are not readily available nih.gove-lactation.comdrugs.com. However, given its formulation (enteric-coated granules) and rapid metabolism, the amount excreted into breast milk is expected to be minimal www.nhs.uke-lactation.com. The acidic pH of the infant's stomach is also thought to neutralize any ingested this compound e-lactation.com.
Infant Safety: While direct studies are lacking, this compound has reportedly been used safely in newborn infants, suggesting that the quantity transferred via breast milk is unlikely to be harmful nih.govdrugs.com.
Potential Concerns: Some studies on PPIs in general have indicated a potential association with gynecomastia, although this is not definitively linked to this compound in all reports drugs.com.
Research Implications:
Given the limited human data, further well-controlled studies are needed to definitively assess the safety of this compound during pregnancy and lactation. Research should focus on quantifying drug transfer into breast milk, long-term effects on infant development, and confirming the safety profile in pregnant women, particularly in cases where alternative treatments are not suitable or effective.
Table 2: this compound Exposure in Pregnancy - Major Congenital Anomalies
| Study Group | Number of Pregnancies | Number with Major Anomalies | Rate of Major Anomalies (%) |
| This compound-Exposed | 51 | 2 | 3.9 |
| Controls (No PPI Exposure) | 792 | 30 | 3.8 |
| Omeprazole-Exposed | 249 | 9 | 3.6 |
| Pantoprazole-Exposed | 48 | 1 | 2.1 |
Note: Data compiled from multiple observational studies e-lactancia.orgsvelic.senih.govnih.gov. Rates are comparable across groups, suggesting no significant increased risk.
Adverse Event Profiles and Safety Research
Common Adverse Events and their Incidence
Clinical trial data and post-marketing surveillance have identified a range of common adverse events associated with lansoprazole (B1674482). The incidence of these events is generally low. academicstrive.com The most frequently reported treatment-related adverse events are gastrointestinal in nature. drugs.comdrugbank.com
In clinical trials, headache was reported in over 1% of patients, though it was also common in the placebo group. drugs.com Diarrhea incidence was similar between placebo and standard doses of this compound, but increased with higher doses. drugs.com A cohort study in England found that diarrhea was the most common adverse event reported for this compound, with an incidence of 0.39 per 1000 days of exposure. nih.gov This study also noted that this compound was associated with significantly higher rates of myalgia, diarrhea, depression, headache, malaise, and nausea/vomiting compared to omeprazole (B731). nih.gov
Common adverse events reported in clinical trials and observational studies are summarized below.
Table 1: Incidence of Common Adverse Events Associated with this compound
| Adverse Event | Incidence Rate | Notes |
|---|---|---|
| Gastrointestinal | ||
| Diarrhea | 1% - 10% drugs.com; 0.39 per 1000 days of exposure nih.gov | Incidence may be dose-dependent. drugs.com In one study, the rate was 2.11 times higher than with omeprazole. nih.gov |
| Abdominal Pain | 1% - 10% drugs.com; 0.21 per 1000 days of exposure nih.gov | Considered a common side effect. clevelandclinic.org |
| Nausea | 1% - 10% drugs.com; 0.22 per 1000 days of exposure nih.gov | Rate was 1.33 times higher than with omeprazole in one study. nih.gov |
| Constipation | 1% - 10% drugs.com | Frequently reported adverse event. drugbank.com |
| Flatulence | 1% - 10% drugs.com | |
| Dry Mouth | 1% - 10% drugs.com | |
| Benign Fundic Gland Polyps | 1% - 10% drugs.com | Associated with long-term use. hres.ca |
| Neurological | ||
| Headache | >1% drugs.com; 0.17 per 1000 days of exposure nih.gov | Also common in placebo groups. drugs.com Rate was 1.58 times higher than with omeprazole in one study. nih.gov |
| Dizziness | More Common mayoclinic.org | Listed as a more common side effect. mayoclinic.org |
| Other | ||
| Myalgia | Rate ratio 2.31 vs. omeprazole nih.gov | |
| Depression | Rate ratio 1.64 vs. omeprazole nih.gov |
Data compiled from multiple sources. drugs.comdrugbank.comdrugs.comnih.govclevelandclinic.orghres.camayoclinic.org Incidence rates can vary based on study design, patient population, and dosage.
Serious Adverse Events Research (e.g., Hypomagnesemia, Clostridium difficile Infection)
Hypomagnesemia
Prolonged use of proton pump inhibitors (PPIs), including this compound, has been associated with hypomagnesemia (low serum magnesium levels). fda.govbioworld.com This adverse event has been reported in patients taking PPIs for at least three months, though most cases occur after a year of therapy. fda.govwww.gov.uk The U.S. Food and Drug Administration (FDA) issued a safety communication highlighting this risk, noting that in about a quarter of reviewed cases, magnesium supplementation alone was insufficient to correct the low levels, and the PPI had to be discontinued. fda.govbioworld.com The exact mechanism for PPI-induced hypomagnesemia is still under investigation, but some in vitro research suggests that drugs like omeprazole may inhibit the passive transport of magnesium in the intestine. nih.gov Serious manifestations of hypomagnesemia can include muscle spasms (tetany), irregular heartbeat (arrhythmias), and convulsions, which may have an insidious onset. fda.govwww.gov.ukdrugs.com
Clostridium difficile Infection
Observational studies have suggested an association between PPI use and an increased risk of Clostridium difficile-associated diarrhea (CDAD). drugs.com The proposed mechanism is that by raising the gastric pH, PPIs may allow for the overgrowth of pathogenic gut flora like C. difficile. ggcmedicines.org.uk A 2021 systematic review and meta-analysis demonstrated that PPI users had approximately 69% higher odds of recurrent CDI compared to non-users. ggcmedicines.org.uk While a definitive causal link has not been established and study findings can be confounded by other risk factors, regulatory agencies like Health Canada have updated prescribing information to reflect the observation that patients using PPIs may be slightly more likely to develop these infections. canada.ca Medical guidelines often recommend reviewing and, if possible, discontinuing PPI therapy in patients with suspected or proven CDI. ggcmedicines.org.uk
Other serious adverse events reported, though rare, include acute tubulointerstitial nephritis, severe skin reactions (such as Stevens-Johnson syndrome and toxic epidermal necrolysis), and the potential for cutaneous or systemic lupus erythematosus to occur or be exacerbated. drugs.commayoclinic.org
Gastric Mucosa and Endocrine Cell Research
The profound acid suppression induced by this compound leads to physiological responses in the gastric mucosa and endocrine cells. A primary response is an increase in circulating gastrin levels, a hormone that stimulates gastric acid secretion. frontiersin.org
Sustained hypergastrinemia can have trophic effects on gastric epithelial cells. frontiersin.org Research has shown that long-term treatment with this compound can induce hypertrophy of parietal cells, the acid-secreting cells of the stomach. researchgate.net One study found that after 8 weeks of treatment, 84% of patients showed parietal cell hypertrophy, a figure that rose to 89% under long-term treatment. researchgate.net This hypertrophy was observed to be reversible upon discontinuation of the drug. researchgate.net
Another area of research focuses on enterochromaffin-like (ECL) cells, which are also stimulated by gastrin. Long-term PPI use has been correlated with hyperplasia of ECL cells. frontiersin.orgmdpi.com A meta-analysis found that PPI maintenance therapy for over six months was associated with a threefold increased risk of ECL cell hyperplasia. frontiersin.orgmdpi.com However, the same analysis did not find a significant increase in the risk of gastric mucosal atrophy, intestinal metaplasia, or gastric polyps within a follow-up period of up to three years. frontiersin.org Human studies for up to one year have not detected clinically significant effects on the broader endocrine system, including hormones such as testosterone, cortisol, estradiol, and various pituitary and thyroid hormones. ciplamed.com
Drug Interactions Research
Cytochrome P450-Mediated Interactions
Lansoprazole (B1674482) is extensively metabolized in the liver, predominantly by two key cytochrome P450 isoenzymes: CYP2C19 and CYP3A4. drugbank.com Its reliance on these pathways makes it susceptible to interactions with other drugs that are substrates, inhibitors, or inducers of the same enzymes.
Research has shown that this compound and its enantiomers act as inhibitors of several CYP enzymes. In vitro studies using human liver microsomes have demonstrated that this compound competitively inhibits CYP2C19. The S-enantiomer of this compound is a more potent inhibitor of CYP2C19 than the R-enantiomer. researchgate.net The inhibitory constants (Ki) indicate a strong potential for interaction with other CYP2C19 substrates. For instance, the Ki value for this compound against CYP2C19 has been reported to be approximately 3 μM. acs.org
In addition to inhibition, this compound can also act as an inducer of certain CYP enzymes. Studies in primary cultures of human hepatocytes have revealed that this compound can induce both CYP1A1 and CYP1A2. nih.govplos.org It has also been observed to induce CYP3A in about half of the tested human hepatocyte cultures, suggesting a potential polymorphic response to this induction. nih.gov This induction of CYP1A enzymes can lead to increased clearance of drugs metabolized by this pathway.
A clinically significant example of a CYP-mediated interaction involves the immunosuppressant tacrolimus (B1663567) . Tacrolimus is metabolized by CYP3A4, and co-administration with this compound can lead to increased blood concentrations of tacrolimus. This interaction is particularly pronounced in individuals who are poor metabolizers of CYP2C19. drugs.com In these patients, this compound metabolism shifts more heavily to the CYP3A4 pathway, leading to competitive inhibition and a subsequent increase in tacrolimus levels. drugs.com One study in healthy volunteers found that this compound co-administration increased tacrolimus systemic exposure (AUC) by 81% in subjects with CYP2C19 mutant alleles, compared to a 29% increase in extensive metabolizers. drugs.comnih.gov
The interaction with warfarin (B611796) , which is metabolized by CYP2C9, CYP1A2, and CYP2C19, has been studied, but the clinical significance remains a subject of discussion. While there are case reports of increased INR, controlled studies have not consistently shown a clinically significant pharmacokinetic interaction. drugs.comgpnotebook.comsemanticscholar.orgsefap.orgsps.nhs.uk Monitoring INR is nevertheless recommended when initiating or discontinuing this compound in patients on warfarin. gpnotebook.comsefap.org
| Interacting Drug | CYP Enzyme(s) Involved | Effect on Interacting Drug | Pharmacokinetic/Clinical Finding |
|---|---|---|---|
| Tacrolimus | CYP3A4, CYP2C19 | Increased tacrolimus concentration | AUC of tacrolimus increased by 81% in CYP2C19 poor metabolizers and 29% in extensive metabolizers when co-administered with this compound. drugs.comnih.gov |
| Theophylline (B1681296) | CYP1A2 | Increased clearance of theophylline | A study showed a slight (13%) but statistically significant decrease in theophylline AUC, though this is considered clinically insignificant. nih.gov |
| Warfarin | CYP2C19, CYP3A4 | Potential for enhanced anticoagulant effect | Studies have found no significant changes in warfarin plasma concentration, but post-marketing reports of increased INR exist. gpnotebook.comsps.nhs.uk Monitoring is advised. sefap.org |
| Phenytoin (B1677684) | CYP2C19 | No significant interaction | A study in healthy volunteers found that treatment with phenytoin did not significantly influence the pharmacokinetics of this compound. farmaciajournal.com |
Interactions Affecting Absorption of Other Drugs
This compound's primary pharmacological action is the potent inhibition of gastric acid secretion, leading to a sustained increase in intragastric pH. This alteration can significantly affect the absorption of other orally administered drugs whose bioavailability is pH-dependent.
Drugs that require an acidic environment for optimal absorption may have reduced bioavailability when taken with this compound. For example, the absorption of the antifungal agent ketoconazole and the antiretroviral atazanavir (B138) is significantly reduced in the presence of elevated gastric pH, potentially leading to decreased efficacy. drugbank.com Research has shown that co-administration of this compound can dramatically decrease the systemic exposure to atazanavir. One study reported that this compound reduced the total and maximum exposure (AUC and Cmax) of a single dose of atazanavir by over 90%. nih.govresearchgate.net
Conversely, drugs that are more readily absorbed in an alkaline environment may have increased bioavailability. An example is digoxin , where increased absorption due to higher gastric pH can lead to elevated serum concentrations and a potential for toxicity. drugbank.com
The absorption of this compound itself is also affected by food. Both the maximum plasma concentration (Cmax) and the area under the curve (AUC) of this compound are reduced by 50-70% when taken with food, which is why it is recommended to be taken before meals. drugbank.commdpi.com
| Interacting Drug | Effect of this compound Co-administration | Mechanism | Pharmacokinetic Change |
|---|---|---|---|
| Atazanavir | Decreased absorption | Reduced solubility at higher gastric pH | AUC decreased by over 90%. nih.govresearchgate.net |
| Nelfinavir (B1663628) | Decreased absorption | Reduced solubility at higher gastric pH | Concurrent use is not recommended due to decreased nelfinavir blood levels. sps.nhs.uk |
| Digoxin | Increased absorption | Increased absorption at higher gastric pH | Potential for increased serum concentrations and toxicity. drugbank.com |
| Ketoconazole | Decreased absorption | Requires acidic environment for absorption | Reduced absorption and blood concentration. drugbank.com |
| Mycophenolate Mofetil | Decreased absorption of active metabolite | Increased gastric pH affects bioavailability | Decrease in the maximum exposure and availability of mycophenolic acid. nih.gov |
Interactions with Specific Drug Classes (e.g., anti-infectives, NSAIDs, antiretrovirals)
This compound's potential for drug interactions extends to several specific therapeutic classes, owing to both its metabolic properties and its effect on gastric pH.
Anti-infectives: this compound is frequently co-prescribed with antibiotics like amoxicillin (B794) and clarithromycin (B1669154) for the eradication of Helicobacter pylori. hiv-druginteractions.org Pharmacokinetic studies have shown that simultaneous administration can alter the concentrations of these drugs. One study found that when all three drugs were given together, the AUC of this compound increased by approximately 26% and its half-life was prolonged. nih.gov For the active metabolite of clarithromycin (14-OH-clarithromycin), the Cmax and AUC were significantly increased. nih.govoup.com The concentrations of amoxicillin were slightly elevated but not to a statistically significant degree. nih.gov The interaction with clarithromycin is likely due to inhibition of CYP3A4 and potentially P-glycoprotein. nih.gov
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): this compound is used to reduce the risk of gastric ulcers associated with NSAID use. drugbank.com It is available in a fixed-dose combination with naproxen (B1676952) . drugs.com The primary interaction is pharmacodynamic, where this compound's acid-suppressing effect protects the gastric mucosa from the damaging effects of NSAIDs. farmaciajournal.com Studies have not found a significant pharmacokinetic interaction between this compound and NSAIDs like naproxen or ibuprofen. nih.govnih.gov
Antiretrovirals: As mentioned previously, the absorption of several protease inhibitors is pH-dependent, leading to significant interactions with this compound. Co-administration with atazanavir is not recommended due to a drastic reduction in atazanavir bioavailability. nih.govresearchgate.nethiv-druginteractions.org Similarly, using this compound with nelfinavir is not recommended because the reduced stomach acid can decrease the absorption and blood levels of nelfinavir, making it less effective against HIV. sps.nhs.uk The effect on other antiretrovirals can be variable, and some may not have clinically relevant interactions. drugbank.com
Other Notable Interactions:
Methotrexate (B535133): Co-administration of proton pump inhibitors, including this compound, may elevate and prolong serum concentrations of methotrexate and its metabolite, possibly by inhibiting renal H+/K+ ATPase pumps and reducing its clearance. sps.nhs.ukdrugs.comscbdd.com This can increase the risk of methotrexate toxicity, particularly with high doses. nih.gov
Tacrolimus: As detailed in the Cytochrome P450 section, this compound can significantly increase tacrolimus concentrations, primarily through inhibition of CYP3A4, with the effect being more pronounced in CYP2C19 poor metabolizers. drugs.comnih.govresearchgate.net
| Drug Class | Specific Drug | Nature of Interaction | Pharmacokinetic/Clinical Finding |
|---|---|---|---|
| Anti-infectives | Clarithromycin | Increased this compound and 14-OH-clarithromycin levels | This compound AUC increased ~26%; 14-OH-clarithromycin Cmax and AUC significantly increased. nih.gov |
| Amoxicillin | Minimal effect | Slight, non-significant elevation in amoxicillin concentrations. nih.gov | |
| NSAIDs | Naproxen/Ibuprofen | Pharmacodynamic (protective); no significant PK interaction | This compound reduces the risk of NSAID-induced gastric ulcers. drugbank.comfarmaciajournal.com No clinically significant pharmacokinetic interaction reported. nih.govnih.gov |
| Antiretrovirals | Atazanavir | Decreased atazanavir absorption | AUC reduced by >90%. Co-administration is not recommended. nih.govresearchgate.net |
| Nelfinavir | Decreased nelfinavir absorption | Reduced blood levels of nelfinavir. Co-administration is not recommended. sps.nhs.uk | |
| Antineoplastics | Methotrexate | Reduced methotrexate clearance | May lead to elevated serum levels and potential toxicity. drugs.comscbdd.com |
Future Directions and Emerging Research Areas
Novel Formulations and Delivery Systems Research
Research is actively pursuing innovative formulations and delivery systems for Lansoprazole (B1674482) to enhance its pharmacokinetic profile, improve patient compliance, and potentially broaden its therapeutic reach. These efforts aim to overcome limitations such as the drug's acid sensitivity and short half-life, thereby ensuring more consistent and effective acid suppression.
Sustained-Release Formulations: Studies are investigating the use of natural and synthetic polymers, including Xanthan gum, Gellan gum, Carbopol 940 P, and Chitosan, to develop sustained-release tablets. These formulations aim to provide prolonged drug release, potentially up to 12 hours, and are often designed to follow specific release kinetics, such as the Peppas model, to ensure a steady therapeutic effect and reduce dosing frequency jddtonline.info.
Floating Drug Delivery Systems: Another area of development involves creating floating tablets that remain in the stomach for an extended period, thereby increasing the residence time of this compound and improving its absorption. These systems utilize polymers like Hydroxypropyl Methylcellulose (HPMC) and Eudragit, along with gas-generating agents, to achieve sustained release and prolonged buoyancy, with some formulations demonstrating high drug release percentages within 8 hours rjpdft.com.
Enteric-Coated Microspheres: To protect this compound from degradation in the acidic gastric environment and enhance intestinal absorption, research is exploring enteric-coated microspheres. These systems, often prepared using polymers like cellulose (B213188) acetate (B1210297) phthalate (B1215562), are designed to prevent premature drug release in the stomach while ensuring efficient delivery to the small intestine, showing significant gastric resistance and high in-vitro drug release researchgate.net.
Osmotic Drug Delivery Systems: The development of osmotic capsules for this compound is also being explored to achieve controlled and prolonged drug release. These systems utilize osmotic principles to deliver the drug at a predetermined rate, aiming for enhanced bioavailability and a more consistent therapeutic outcome researchgate.net.
| Formulation Type | Key Polymers/Excipients Used | Key Characteristics / Release Profile | Reference |
| Sustained-Release Tablets | Xanthan gum, Gellan gum, Carbopol 940 P, Chitosan | Sustained release up to 12 hours; Peppas release kinetics | jddtonline.info |
| Floating Tablets | HPMC K4M, Eudragit-RL100, PVP K-30, Sodium-bi-Carbonate, Citric acid | 99.26% release in 8 hours; 11s floating lag time; 12h total floating | rjpdft.com |
| Enteric-Coated Microspheres | Cellulose acetate phthalate (CAP) | 80-90% gastric resistance; 92.80%-98.65% in-vitro release | researchgate.net |
| Osmotic Drug Delivery Systems | (Specific excipients not detailed) | Controlled and prolonged drug release | researchgate.net |
Pharmacogenomics and Individualized Therapy Research
The field of pharmacogenomics is increasingly recognized for its potential to personalize this compound therapy. Research is focusing on how genetic variations, particularly in the cytochrome P450 2C19 (CYP2C19) enzyme, influence this compound metabolism and, consequently, its efficacy and therapeutic outcomes.
CYP2C19 Genotype and Metabolism: this compound is primarily metabolized by the CYP2C19 enzyme, with approximately 80% of the drug cleared through this pathway va.gov. Genetic variations in the CYP2C19 gene lead to different metabolizer phenotypes, including Poor Metabolizers (PM), Intermediate Metabolizers (IM), Normal/Extensive Metabolizers (NM/EM), and Rapid/Ultrarapid Metabolizers (RM/UM) nih.govcpicpgx.orgdovepress.com.
Impact on Plasma Concentrations and Efficacy: Individuals with PM or IM phenotypes typically exhibit lower CYP2C19 activity, resulting in decreased this compound clearance and higher plasma concentrations. This can lead to increased acid suppression and potentially enhanced therapeutic efficacy, especially for indications like Helicobacter pylori eradication and erosive esophagitis nih.govcpicpgx.org. Conversely, individuals with NM or UM phenotypes have higher enzyme activity, leading to faster this compound metabolism, lower plasma concentrations, and a potential for reduced efficacy with standard dosing va.govnih.govdovepress.com.
Personalized Dosing Strategies: Research is exploring the clinical utility of CYP2C19 genotyping to guide this compound dosing. For instance, recommendations exist for increasing this compound doses in individuals identified as normal, rapid, or ultrarapid metabolizers, particularly for specific indications. While pre-emptive testing is not universally recommended, incidental findings can inform treatment decisions, potentially optimizing efficacy and minimizing treatment failure in conditions like GERD va.govdovepress.com.
| CYP2C19 Phenotype | Enzyme Activity | This compound Plasma Concentration | Potential Efficacy Implication |
| Poor Metabolizer (PM) | Very Low | High | Increased acid suppression; potentially enhanced efficacy |
| Intermediate Metabolizer (IM) | Low | Increased | Increased acid suppression; potentially enhanced efficacy |
| Normal/Extensive Metabolizer (NM/EM) | Normal | Standard | Standard acid suppression and efficacy |
| Rapid/Ultrarapid Metabolizer (RM/UM) | High/Very High | Low | Reduced acid suppression; potentially decreased efficacy with standard dose |
Development of Predictive Models for Treatment Response
Identifying reliable predictors of treatment response is crucial for optimizing this compound therapy and ensuring that patients receive the most effective treatment. Research is ongoing to develop robust models that can forecast how individuals will respond to this compound, particularly in complex acid-related disorders.
Symptom-Based and Objective Predictors: In conditions like Laryngopharyngeal Reflux (LPR), studies have investigated various parameters to predict response to proton pump inhibitors (PPIs) like this compound. While some symptom-based scores have been evaluated, their reliability can vary nih.gov. Objective measures such as multichannel intraluminal impedance and pH (MII-pH) testing, which assess proximal reflux events, have shown promise as predictors of treatment success nih.gov.
Clinical Factors in Predictive Models: Research is also exploring the inclusion of clinical factors in predictive models. For example, in the context of reflux-related symptoms, factors such as the presence of cough, obesity, hiatal hernia, and specific reflux symptoms have been incorporated into predictive models. The development of sophisticated models, potentially utilizing machine learning, aims to integrate multiple variables to improve the accuracy of treatment response prediction digitellinc.com. The goal is to move towards more precise patient stratification, ensuring that this compound is prescribed to those most likely to benefit.
Expanding Research into Non-Acid Related Therapeutic Applications
Beyond its well-established role in managing acid-related gastrointestinal disorders, emerging research is investigating this compound's potential therapeutic applications in other disease areas. These investigations are driven by preliminary findings suggesting this compound may possess properties beyond its acid-inhibitory mechanism.
Anti-inflammatory and Antioxidant Effects: Studies have indicated that this compound may exert anti-inflammatory and antioxidant effects. These properties suggest a potential role in conditions where inflammation and oxidative stress play a significant pathological role springermedizin.de.
Metabolic Health and Diabetes Management: Intriguingly, clinical research and animal model studies have pointed towards this compound being associated with improved glycemic control, reduced HbA1c levels, and increased circulating insulin (B600854) concentrations springermedizin.de. This has led to investigations into its potential benefits in managing type 2 diabetes mellitus (T2DM), with some retrospective cohort studies suggesting a reduced risk of T2DM in patients using this compound compared to other PPIs springermedizin.de.
Anticancer Potential: Preliminary research also suggests that this compound may inhibit the growth of cancer cells springermedizin.de. While this area requires extensive further investigation, it opens avenues for exploring this compound's utility in oncological contexts.
Long-Term Observational Studies and Real-World Evidence Generation
The generation of long-term observational data and real-world evidence (RWE) is critical for a comprehensive understanding of this compound's comprehensive profile. While randomized controlled trials (RCTs) provide high-quality evidence, RWE offers insights into its effectiveness and behavior in diverse, real-world patient populations over extended periods.
Value of Real-World Data (RWD) and Evidence (RWE): RWD, collected from various sources outside of traditional clinical trials, can be analyzed to produce RWE. This evidence is invaluable for assessing medication use in broader patient groups, understanding healthcare utilization, and potentially identifying additional therapeutic benefits or uses not fully captured in RCTs dovepress.com. RWE can also support regulatory processes for expanding indications or refining treatment guidelines.
Longitudinal Studies and Evolving Understanding: Long-term observational studies are essential for monitoring the sustained efficacy and safety of this compound. While much of the discussion around long-term PPI use has focused on potential adverse events, ongoing research and analysis of RWD are crucial for clarifying these associations and confirming the drug's profile in routine clinical practice. This includes evaluating its impact across different age groups and comorbidities, thereby contributing to a more nuanced understanding of its long-term therapeutic value jnmjournal.orguic.edunih.gov. The continuous generation and analysis of RWE will refine clinical decision-making and potentially support expanded therapeutic applications for this compound.
Mentioned Compounds:
this compound
Q & A
Q. How can HPLC parameters be optimized for Lansoprazole analysis in pharmaceutical research?
To ensure accurate quantification of this compound and its impurities, method parameters such as mobile phase composition, column type, and detection wavelength must be systematically optimized. For example, a validated HPLC method demonstrated linearity across 0.05%–150% of the nominal concentration (100 mg/mL) with an RSD <0.11% for reproducibility . Advanced optimization techniques, such as face-centered central composite design, can resolve co-eluting peaks (e.g., omeprazole and this compound) by adjusting buffer pH, voltage, and buffer concentration .
Q. What pharmacokinetic validation steps are critical for studying this compound metabolites in preclinical models?
A robust HPLC-MS/MS method should include validation of linearity, precision (inter-/intra-assay CV <10%), and recovery rates (≥89%). For instance, plasma analysis of this compound, 5-hydroxythis compound, and this compound sulfone in rats requires a triple quadrupole mass spectrometer with multiple reaction monitoring (e.g., m/z 368.0→163.9 for this compound) and mobile phases combining acetonitrile with ammonium acetate .
Q. What experimental controls are essential for in vitro studies on this compound’s hepatoprotective effects?
Studies should include vehicle controls (e.g., DMSO) and inhibitors to validate signaling pathways. For example, RL34 liver cells treated with cisplatin and this compound require p38 MAPK inhibitors (e.g., SB203580) to confirm mechanism-specific cytoprotection, assessed via MTS assays and ANOVA with post-hoc Tukey’s tests .
Advanced Research Questions
Q. How can contradictory findings on this compound’s modulation of amyloid-beta (Aβ) production be reconciled?
While this compound increases Aβ42 in vitro (e.g., via γ-secretase modulation), conflicting results may arise from differences in cell models (e.g., primary neurons vs. immortalized lines) or dosing regimens. Researchers should replicate studies using standardized immunoassays (e.g., ELISA/Western blot) and control for off-target effects (e.g., meprin β metalloprotease activity) .
Q. What methodological approaches address enantiomer-specific induction of CYP3A4 by this compound?
Enantiospecific effects (e.g., PXR/GR-mediated CYP3A4 induction) require chiral separation techniques (e.g., capillary electrophoresis) and receptor-specific antagonists. For example, transient transfection assays in hepatocytes with PXR/GR reporter genes can isolate enantiomer contributions .
Q. How can researchers ensure reproducibility in studies investigating this compound’s oxidative stress modulation?
Adhere to journal guidelines for data reporting:
Q. What in silico tools complement experimental designs for this compound’s drug-drug interaction studies?
Molecular docking (e.g., AutoDock Vina) can predict this compound’s binding affinity to CYP450 isoforms, while physiologically based pharmacokinetic (PBPK) models validate interactions observed in vitro .
Data Contradiction & Validation
Q. How should researchers validate this compound’s purported dual role in amyloidogenesis and cytoprotection?
- Conduct dose-response studies (e.g., 10–100 µM) to identify concentration-dependent effects.
- Use orthogonal assays (e.g., MALDI-MS for Aβ speciation and transcriptomics for γ-secretase component expression) .
- Compare outcomes across multiple models (e.g., transgenic mice vs. human cell lines) .
Methodological Resources
- Analytical Validation : Follow USP guidelines for impurity profiling and assay validation .
- Ethical Compliance : Document participant selection criteria and IRB approvals for clinical pharmacokinetic studies .
- Data Transparency : Archive raw spectra and chromatograms in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
